PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline moiety, a bromophenyl group, and a cycloheptathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Cycloheptathiophene Ring Formation: The cycloheptathiophene ring can be formed through a series of cyclization reactions involving thiophene derivatives.
Final Coupling and Esterification: The final step involves coupling the quinoline derivative with the cycloheptathiophene derivative, followed by esterification to form the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may impart interesting electronic and optical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of PROPYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromophenyl group may enhance the compound’s binding affinity to its targets through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar quinoline structures but different functional groups.
Thiophene Derivatives: Compounds with thiophene rings that exhibit similar electronic properties.
Uniqueness
Propyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a quinoline core, a bromophenyl group, and a cycloheptathiophene ring. This unique structure may impart distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H27BrN2O3S |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
propyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H27BrN2O3S/c1-2-16-35-29(34)26-21-9-4-3-5-11-25(21)36-28(26)32-27(33)22-17-24(18-12-14-19(30)15-13-18)31-23-10-7-6-8-20(22)23/h6-8,10,12-15,17H,2-5,9,11,16H2,1H3,(H,32,33) |
InChI Key |
SRDASRGRQAOCFI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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